4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-8-3-4-9(7-10(8)13(14)15)18(16,17)12-11(2)5-6-11/h3-4,7,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNWVJWSXBOZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2(CC2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2-Nitrotoluene
Reagents :
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2-Nitrotoluene (CAS 88-72-2)
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Chlorosulfonic acid (HSO₃Cl)
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Sulfamic acid (NH₂SO₃H) (optional catalyst)
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Dropwise Addition : 2-Nitrotoluene (1.0 mol) is added to chlorosulfonic acid (4.6 mol) at ≤40°C to control exothermicity.
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Heating : The mixture is stirred at 40°C for 1 hour, then heated to 105°C for 6 hours.
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Quenching : The reaction is poured into ice water (0–5°C), precipitating the sulfonyl chloride.
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Isolation : The crude product is filtered, washed with ice water, and dried.
Yield : 89%.
Purity : >95% (confirmed by ¹H NMR).
Critical Parameters :
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Temperature control during chlorosulfonic acid addition prevents decomposition.
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Sulfamic acid minimizes byproduct formation (e.g., sulfones).
Coupling with 1-Methylcyclopropanamine
General Sulfonamide Formation
Reagents :
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4-Methyl-3-nitrobenzenesulfonyl chloride
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1-Methylcyclopropanamine hydrochloride
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Base: Triethylamine (Et₃N) or pyridine
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Reaction Setup :
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Sulfonyl chloride (1 eq) and 1-methylcyclopropanamine hydrochloride (1 eq) are dissolved in DCM.
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Et₃N (2 eq) is added dropwise at 0°C under nitrogen.
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Stirring : The mixture is stirred at ambient temperature for 2–24 hours.
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Work-Up :
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Diluted with DCM and washed with 2 N HCl to remove excess amine.
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Organic layers are dried (MgSO₄) and concentrated.
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Purification : Column chromatography (silica gel, EtOAC/hexane) yields the pure product.
Alternative Conditions
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Base : Pyridine with catalytic DMAP in DCM achieves 47% yield.
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Solvent : THF improves solubility of amine hydrochloride but requires longer reaction times.
Optimization and Side Reactions
Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a metal catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Reduction: 4-Methyl-N-(1-methylcyclopropyl)-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of novel antibiotics or other therapeutic agents.
Biological Research: As a tool for studying enzyme inhibition or protein interactions.
Industrial Chemistry: As an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting bacterial enzymes involved in folic acid synthesis, thereby preventing bacterial growth.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The nitro group in the main compound contrasts with amino groups in the analogs , which drastically alters electronic properties. The 1-methylcyclopropyl substituent introduces steric hindrance distinct from the cyclohexylamino (bulky, lipophilic) and acetylazetidinyl (polar, rigid) groups in analogs.
Molecular Weight and Complexity :
Reactivity and Stability
- This transformation could modulate bioactivity, as amino derivatives often exhibit enhanced solubility and hydrogen-bonding capacity.
- The strained cyclopropane ring may confer unique reactivity, such as susceptibility to ring-opening under acidic conditions, unlike the more stable cyclohexyl or azetidinyl groups .
Biological Activity
4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative with potential biological activity, particularly in the field of antimicrobial agents. This compound has been evaluated for its efficacy against various pathogens, including Mycobacterium tuberculosis, and its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, safety profiles, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H14N2O4S
- IUPAC Name : this compound
The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By interfering with folate metabolism, these compounds can exert bactericidal effects.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various strains:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 1.56 | Mycobacterium tuberculosis |
| Isoniazid | 0.05 | Mycobacterium tuberculosis |
| Rifampicin | 0.1 | Mycobacterium tuberculosis |
These findings indicate that this compound has comparable or superior activity to standard anti-tuberculosis drugs like isoniazid and rifampicin .
Cytotoxicity and Selectivity Index
The cytotoxic effects of the compound were evaluated using the MTT assay against RAW 264.7 mouse macrophage cells. The results showed an IC50 value greater than 50 μg/mL, indicating low cytotoxicity. The Selectivity Index (SI), which is the ratio of cytotoxicity to antimicrobial activity, was found to be greater than 30, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The structural modifications of sulfonamides can significantly influence their biological activities. The presence of the nitro group and the cyclopropyl moiety in this compound enhances its interaction with target enzymes compared to other derivatives. Studies have shown that electron-withdrawing groups like nitro enhance the potency of sulfonamides by stabilizing charged intermediates during enzymatic reactions .
Case Studies
Several case studies have reported on the effectiveness of similar compounds in treating resistant strains of Mycobacterium tuberculosis. For instance:
- Study A : A novel hybrid compound containing a benzhydryl piperazine moiety demonstrated MIC values as low as 0.78 μg/mL against M. tuberculosis, suggesting that structural modifications can lead to enhanced efficacy .
- Study B : Compounds with similar sulfonamide structures were tested in nutrient starvation models, showing significant log reductions in bacterial viability compared to controls, indicating their potential use in treating latent tuberculosis infections .
Q & A
Q. What are the standard synthetic routes for preparing 4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide?
The compound can be synthesized via nucleophilic substitution reactions between 3-nitro-4-methylbenzenesulfonyl chloride and 1-methylcyclopropylamine. A typical procedure involves refluxing equimolar amounts of the sulfonyl chloride and amine in a solvent like dichloromethane or tetrahydrofuran, followed by neutralization with a base (e.g., sodium bicarbonate) to isolate the sulfonamide. Purification is achieved via recrystallization or column chromatography . Phosphorous oxychloride may act as a catalyst in analogous reactions for similar sulfonamides .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
- NMR Spectroscopy : - and -NMR can confirm the presence of the methylcyclopropyl group (e.g., δ ~1.0–1.5 ppm for cyclopropane protons) and nitro group (electron-withdrawing effects on aromatic protons) .
- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves bond lengths, angles, and torsion angles. For example, the dihedral angle between the sulfonyl benzene ring and the cyclopropyl group can be compared to similar compounds (e.g., 77.0°–86.7° in related sulfonamides ).
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC/GC-MS : Quantifies impurities and degradation products.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for nitro-containing compounds prone to decomposition.
- Elemental Analysis : Validates empirical formula accuracy, especially for nitrogen and sulfur content .
Advanced Research Questions
Q. How do steric and electronic effects of the 1-methylcyclopropyl group influence sulfonamide reactivity?
The cyclopropyl group introduces steric hindrance, potentially slowing nucleophilic attacks at the sulfonamide nitrogen. Electronically, the cyclopropane ring’s strain may alter electron density distribution, affecting hydrogen-bonding interactions in biological or catalytic systems. Comparative studies with bulkier substituents (e.g., tert-butyl) can isolate steric contributions .
Q. What computational methods are effective in predicting the nitro group’s impact on molecular conformation and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nitro group orientation and its electron-withdrawing effects on the aromatic ring. Molecular docking studies may predict binding affinities in biological targets, such as enzymes inhibited by nitroaromatic sulfonamides .
Q. How can contradictory crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?
Discrepancies often arise from crystal packing forces or disorder. Refinement tools in SHELXL allow for restrained parameter adjustments. For example, NH hydrogen positions in sulfonamides may require constraints during refinement to align with neutron diffraction standards .
Q. What strategies optimize reaction yields for derivatives with sensitive functional groups (e.g., nitro or cyclopropyl)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
